Cas no 23784-96-5 (2-Chloro-5-(chloromethyl)thiophene)

2-Chloro-5-(chloromethyl)thiophene is a versatile heterocyclic compound featuring reactive chloro and chloromethyl functional groups, making it a valuable intermediate in organic synthesis. Its thiophene backbone contributes to its utility in pharmaceuticals, agrochemicals, and materials science, particularly in the development of active ingredients and functional polymers. The presence of two electrophilic sites allows for selective modifications, enabling the construction of complex molecular architectures. This compound is particularly useful in cross-coupling reactions and nucleophilic substitutions, offering synthetic flexibility. Its stability under standard handling conditions ensures consistent performance in industrial and research applications. Proper storage in a cool, dry environment is recommended to maintain its reactivity and shelf life.
2-Chloro-5-(chloromethyl)thiophene structure
23784-96-5 structure
Product Name:2-Chloro-5-(chloromethyl)thiophene
CAS No:23784-96-5
MF:C5H4Cl2S
MW:167.056258201599
MDL:MFCD00009764
CID:52383
PubChem ID:583079
Update Time:2025-05-20

2-Chloro-5-(chloromethyl)thiophene Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5-(chloromethyl)thiophene
    • 2-Chloro-5-Chloromethylthiophene
    • 2-chlor-5-(chlormethyl)thiophen
    • 2-chloro-5(chloromethyl) thiopene
    • 2-chloro-5(chloromethyl) thiophene
    • 2-chloromethyl-5-chloro-thiophene
    • 2-(Chloromethyl)-5-chlorothiophene
    • 5-Chloro-2-(chloromethyl)thiophene
    • 5-chloro-2-thenyl chloride
    • Thiophene, 2-chloro-5-(chloromethyl)-
    • MQTKXCOGYOYAMW-UHFFFAOYSA-N
    • 5-Chlor-2-thenyl-chlorid
    • BIDD:GT0453
    • 5-chloromethyl-2-chlorothiphene
    • 2-chloro-5-chloromethylthiophen
    • 2-chloromethyl-5-chlorothiophene
    • 2-Chloro 5-chloromethylthiophene
    • 5-chloro-2-chloromethylthiophene
    • 2-chlo
    • AKOS000117383
    • 2-chloro-5-(chloromethyl)thiophen
    • 23784-96-5
    • AM808041
    • FT-0638355
    • AB00990
    • EN300-11177
    • A816901
    • AC-9504
    • 2-chloro-5-(chloromethyl)-thiophene
    • DS-5419
    • J-015208
    • MFCD00009764
    • DTXSID00342578
    • SY066628
    • 2-chloro-5-chloromethyl-thiophene
    • 5-chloro-thiophen-2-ylmethyl chloride
    • 2-Chloro-5-(chloromethyl)thiophene, 97%
    • F8880-3932
    • CS-W017849
    • InChI=1/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H
    • SCHEMBL190205
    • Z57039589
    • 2-chloro-5-chloromethyl thiophene
    • DB-000146
    • MDL: MFCD00009764
    • Inchi: 1S/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
    • InChI Key: MQTKXCOGYOYAMW-UHFFFAOYSA-N
    • SMILES: ClCC1=CC=C(S1)Cl

Computed Properties

  • Exact Mass: 165.94100
  • Monoisotopic Mass: 165.941
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 76.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 28.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.385 g/mL at 25 °C(lit.)
  • Boiling Point: 83-85 °C/8 mmHg(lit.)
  • Flash Point: Fahrenheit: 213.8 ° f < br / > Celsius: 101 ° C < br / >
  • Refractive Index: n20/D 1.575(lit.)
  • PSA: 28.24000
  • LogP: 3.14030

2-Chloro-5-(chloromethyl)thiophene Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Storage Condition:−20°C
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

2-Chloro-5-(chloromethyl)thiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Chloro-5-(chloromethyl)thiophene Production Method

2-Chloro-5-(chloromethyl)thiophene Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:23784-96-5)2-Chloro-5-(chloromethyl)thiophene
Order Number:A816901
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:06
Price ($):404.0/164.0
Email:sales@amadischem.com

2-Chloro-5-(chloromethyl)thiophene Related Literature

Additional information on 2-Chloro-5-(chloromethyl)thiophene

Introduction to 2-Chloro-5-(chloromethyl)thiophene (CAS No: 23784-96-5)

2-Chloro-5-(chloromethyl)thiophene, identified by its Chemical Abstracts Service (CAS) number 23784-96-5, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic molecule features a thiophene core substituted with chloro and chloromethyl groups, making it a versatile intermediate for the development of various bioactive molecules. The unique structural attributes of this compound have garnered attention in recent years due to its potential applications in medicinal chemistry and material science.

The molecular structure of 2-Chloro-5-(chloromethyl)thiophene consists of a five-membered sulfur-containing ring fused with a benzene-like aromatic system. The presence of two reactive sites—the chloro group at the 2-position and the chloromethyl group at the 5-position—makes it an attractive building block for further functionalization. Such structural features are particularly valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

In recent years, there has been growing interest in thiophene derivatives due to their diverse biological activities. Studies have demonstrated that compounds incorporating thiophene moieties often exhibit potent pharmacological effects, ranging from antimicrobial to anti-inflammatory properties. Among these derivatives, 2-Chloro-5-(chloromethyl)thiophene has emerged as a key intermediate in the synthesis of novel therapeutic agents. Its ability to undergo various chemical transformations, such as nucleophilic substitution and cross-coupling reactions, allows for the creation of structurally diverse analogs with tailored biological properties.

One of the most compelling aspects of 2-Chloro-5-(chloromethyl)thiophene is its role in the development of small-molecule drugs. Researchers have leveraged its reactive chloromethyl group to introduce alkylation reactions, enabling the attachment of pharmacophores to other molecular frameworks. This approach has been particularly useful in designing kinase inhibitors, which are critical targets in oncology research. For instance, derivatives of this compound have been explored as potential inhibitors of tyrosine kinases, enzymes implicated in cancer cell proliferation and survival.

Moreover, the chloro-substituted thiophene ring provides an additional site for functionalization, allowing for further diversification of the molecular structure. This dual reactivity has been exploited in the synthesis of bioactive scaffolds with enhanced binding affinity and selectivity. Recent studies have highlighted its utility in generating novel antiviral agents, where thiophene-based cores contribute to improved pharmacokinetic profiles and reduced toxicity.

The pharmaceutical industry has also shown interest in 2-Chloro-5-(chloromethyl)thiophene for its potential as a precursor to drug candidates targeting neurological disorders. Preliminary investigations suggest that certain thiophene derivatives exhibit neuroprotective effects, making them promising candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to modify the thiophene core while retaining key pharmacological properties has opened new avenues for drug discovery.

Beyond pharmaceutical applications, 2-Chloro-5-(chloromethyl)thiophene finds utility in material science, particularly in the synthesis of organic semiconductors and conductive polymers. The conjugated system of the thiophene ring facilitates electron delocalization, which is essential for materials used in electronic devices. Researchers have incorporated this compound into polymer backbones to enhance charge transport properties, leading to advancements in flexible electronics and organic photovoltaics.

The synthesis of 2-Chloro-5-(chloromethyl)thiophene typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation reactions followed by nucleophilic substitution or metal-catalyzed cross-coupling processes. The efficiency and scalability of these synthetic methods are critical factors that influence its availability for industrial applications. Recent advancements in catalytic systems have improved yields and reduced byproduct formation, making large-scale production more feasible.

In conclusion, 2-Chloro-5-(chloromethyl)thiophene (CAS No: 23784-96-5) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable intermediate for pharmaceutical development, material science, and industrial applications. As research continues to uncover new biological activities and synthetic utilities, this compound is poised to remain a cornerstone in chemical innovation.

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Amadis Chemical Company Limited
(CAS:23784-96-5)2-Chloro-5-(chloromethyl)thiophene
A816901
Purity:99%/99%
Quantity:25g/10g
Price ($):404.0/164.0
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